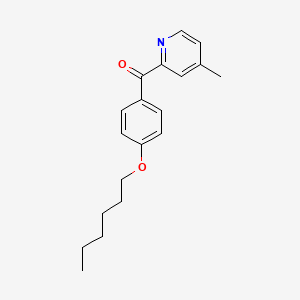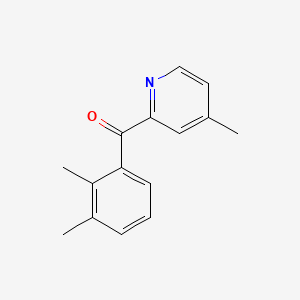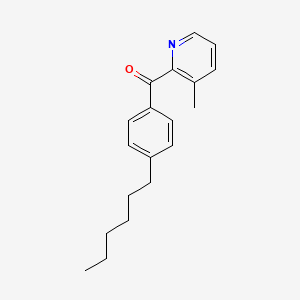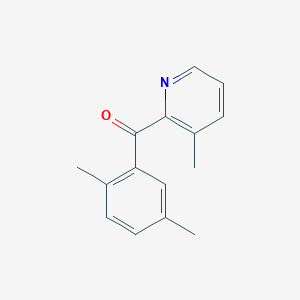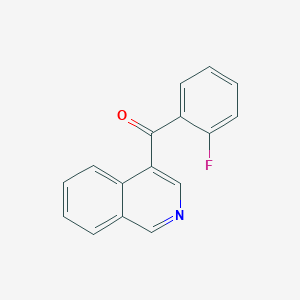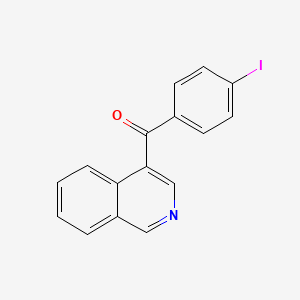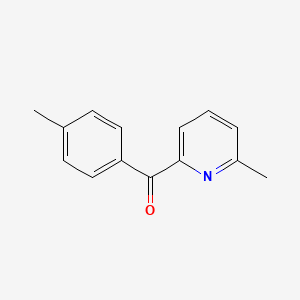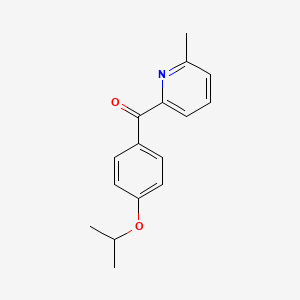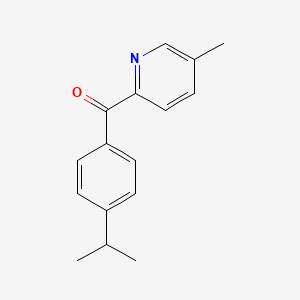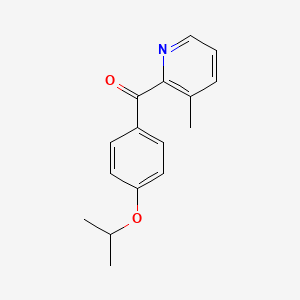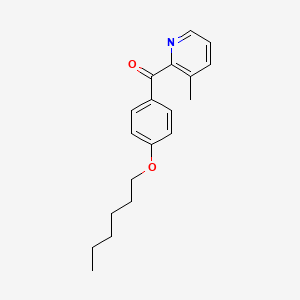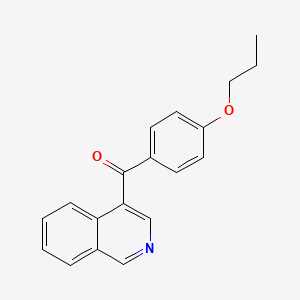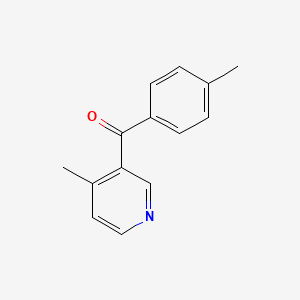
4-(Pentafluorobenzoyl)isoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Diarylhexahydrobenzo[f]isoquinoline
An efficient synthesis process involving the treatment of boron trifluoride etherate has been developed for 6,10b-diarylhexahydrobenzo[f]isoquinoline. This transformation from 4-arylpiperidin-3-one to benzo[f]isoquinoline involves ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010).
Palladium-mediated Synthesis
A novel synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones has been reported, contributing to the development of new classes of compounds (Jacobs et al., 2008).
Crystal Structure Studies
Investigations into the crystal structures of isoquinoline with chloro-nitrobenzoic acid have been conducted, providing insights into the molecular interactions and hydrogen bonding in these compounds (Gotoh & Ishida, 2015).
Synthesis of Isoquinoline Derivatives
Research has been conducted on the synthesis of various isoquinoline derivatives, including benzo[g]isoquinoline-triones, which have potential applications in different chemical domains (Mbala et al., 2011).
Potential Biomedical Applications
Antitumor Activity
Some isoquinoline derivatives have been identified with promising antitumor activities. These include compounds like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which have shown efficacy against tumor cell lines (Houlihan et al., 1995).
Isoquinoline Alkaloids in Drug Design
Isoquinoline alkaloids have been recognized for their significant pharmacological properties, including potential anticancer effects. Research on their nucleic acid-binding aspects is providing valuable insights for drug design (Bhadra & Kumar, 2011).
Inhibitory Effects on Tumor Necrosis Factor Alpha
Isoquinoline derivatives have been evaluated for their ability to inhibit tumor necrosis factor alpha, which is a key target in anti-inflammatory and cancer therapies (Chao et al., 1999).
Potential as Antiinflammatory Agents
Research into substituted isoquinolines and quinazolines indicates their potential as antiinflammatory agents, particularly in the context of inhibiting tumor necrosis factor alpha (Chao et al., 1999).
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMWRAGWCCQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorobenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




